4-(Dimethoxymethyl)pyrimidin-2-amine
Overview
Description
4-(Dimethoxymethyl)pyrimidin-2-amine is a chemical compound with the CAS Number: 165807-05-6 . It has a molecular weight of 169.18 and a linear formula of C7H11N3O2 .
Molecular Structure Analysis
The molecular structure of 4-(Dimethoxymethyl)pyrimidin-2-amine consists of a pyrimidine ring with a dimethoxymethyl group attached . The molecular formula is C7H11N3O2 .Chemical Reactions Analysis
While specific chemical reactions involving 4-(Dimethoxymethyl)pyrimidin-2-amine are not available, pyrimidines in general are known to participate in a variety of chemical reactions . These include oxidative annulation, three-component coupling reactions, and multicomponent synthesis .Physical And Chemical Properties Analysis
4-(Dimethoxymethyl)pyrimidin-2-amine is a solid compound .Scientific Research Applications
Chemical Properties
“4-(Dimethoxymethyl)pyrimidin-2-amine” is a chemical compound with the CAS Number: 165807-05-6 and a molecular weight of 169.18 . It is a solid substance with a linear formula of C7H11N3O2 .
Anti-Inflammatory Applications
Pyrimidines, including “4-(Dimethoxymethyl)pyrimidin-2-amine”, have been found to have anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Cancer Treatment
The pyrimidin-2-amine scaffold, which “4-(Dimethoxymethyl)pyrimidin-2-amine” contains, has been identified as having potential in the development of potent and selective CDK2 inhibitors for the treatment of cancer .
Antioxidant Effects
Pyrimidines are known to display a range of pharmacological effects including antioxidant properties . This suggests that “4-(Dimethoxymethyl)pyrimidin-2-amine” could potentially be used in research related to oxidative stress and related conditions.
Antibacterial and Antiviral Applications
Pyrimidines have been found to have antibacterial and antiviral effects . This suggests that “4-(Dimethoxymethyl)pyrimidin-2-amine” could potentially be used in the development of new antibacterial and antiviral drugs.
Antifungal and Antituberculosis Applications
In addition to their antibacterial and antiviral effects, pyrimidines also display antifungal and antituberculosis effects . This suggests potential applications of “4-(Dimethoxymethyl)pyrimidin-2-amine” in the treatment of fungal infections and tuberculosis.
Safety and Hazards
Future Directions
While specific future directions for 4-(Dimethoxymethyl)pyrimidin-2-amine are not available, pyrimidines in general have been the subject of extensive research due to their wide range of biological activities . Future research may focus on the development of novel pyrimidine analogs with enhanced activities and minimal toxicity .
Mechanism of Action
Target of Action
The primary target of 4-(Dimethoxymethyl)pyrimidin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Pharmacokinetics
One of the compounds in the same study as 4-(dimethoxymethyl)pyrimidin-2-amine, compound 8h, exhibited good plasma stability (t1/2 > 2891 min), liver microsomal stability (t1/2 > 145 min), and low risk of drug-drug interactions . These properties are generally desirable for a drug candidate as they can enhance bioavailability and reduce potential side effects.
Result of Action
In the same study, compound 8h, which also targets PLK4, presented excellent antiproliferative activity against breast cancer cells .
properties
IUPAC Name |
4-(dimethoxymethyl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-11-6(12-2)5-3-4-9-7(8)10-5/h3-4,6H,1-2H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQINWXZQCAIVNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC(=NC=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406739 | |
Record name | 4-(dimethoxymethyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
165807-05-6 | |
Record name | 4-(dimethoxymethyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 165807-05-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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